Droperidol Impurity E

Descripción general

Descripción

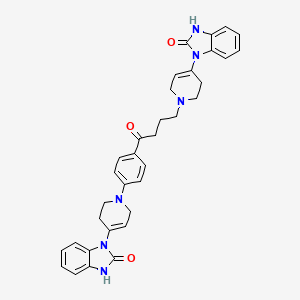

Droperidol Impurity E is an impurity of Droperidol . It has a molecular formula of C34H34N6O3 and a molecular weight of 574.67 . The IUPAC name for Droperidol Impurity E is 3- [1- [4-oxo-4- [4- [4- (2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]phenyl]butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one .

Molecular Structure Analysis

Droperidol Impurity E contains a total of 83 bonds; 49 non-H bonds, 23 multiple bonds, 8 rotatable bonds, 5 double bonds, 18 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 1 ketone (aromatic), 2 urea (-thio) derivatives, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Applications : Droperidol is used as an antiemetic and sedative agent, particularly in emergency and surgical settings. It has been studied for its effectiveness and safety, showing that it can be used without significant risks of life-threatening cardiac events in certain contexts (Kao et al., 2003). Another study emphasizes its cost-effectiveness as an antiemetic over three decades (White, 2002).

Chemical Stability and Degradation : Research has also been conducted on the determination of droperidol in the presence of its degradation products, highlighting the importance of understanding its stability for clinical use (Trabelsi et al., 2002).

Cardiac Safety and Interaction with Ion Channels : Studies have investigated the interaction of droperidol with cardiac ion channels, particularly its influence on the QT interval and potential cardiac risks. For example, Schwoerer et al. (2007) examined its molecular interaction with human ether-a-go-go-related gene channels and its effects on cardiac action potentials, finding that droperidol can prolong action potential duration without inducing early afterdepolarizations (Schwoerer et al., 2007).

Effects on Neuronal Function : Research has also been directed towards understanding how droperidol affects neuronal function. For instance, Olschewski et al. (2001) studied its influence on spinal sensory neurons, revealing that droperidol suppresses potassium conductance, which may impact its effectiveness in preventing nausea and vomiting during spinal and epidural anesthesia (Olschewski et al., 2001).

Intracellular Effects : Another area of investigation is the intracellular effects of droperidol, such as its impact on oxidative stress and mitochondrial function. Delogu et al. (2004) explored how droperidol affects the oxidative state of T cells, contributing to our understanding of its broader physiological impacts (Delogu et al., 2004).

Mecanismo De Acción

Target of Action

Droperidol Impurity E, like its parent molecule Droperidol, is a dopamine antagonist . This means it can block dopamine receptors, preventing the neurotransmitter from exerting its effects. It primarily targets the central nervous system (CNS), causing depression at subcortical levels of the brain, midbrain, and brainstem reticular formation .

Mode of Action

It is known to cause cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system . Additionally, it produces mild alpha-adrenergic blockade, peripheral vascular dilatation, and reduction of the pressor effect of epinephrine .

Biochemical Pathways

Given its similarity to droperidol, it is likely to affect the dopaminergic pathways in the brain, particularly within the extrapyramidal system .

Pharmacokinetics

Droperidol, the parent molecule, is known for its high potency, rapid onset, and relatively short duration compared to other sedatives . Its onset of action is biphasic, with an initial effect observed at 3 to 10 minutes following intravenous or intramuscular administration and peak response at approximately 30 minutes .

Action Environment

It is known that droperidol potentiates other cns depressants . Therefore, the presence of other CNS depressants in the environment could potentially enhance the effects of Droperidol Impurity E.

Safety and Hazards

While specific safety and hazard information for Droperidol Impurity E is not available, Droperidol, the parent compound, has been studied for safety. It has been found to be both effective and safe for acute, severe agitation in children . Adverse effects such as QTc prolongation, hypotension, respiratory depression, and dystonic reactions have been reported .

Direcciones Futuras

Future studies to assess the effectiveness and safety of Droperidol, and by extension its impurities, would benefit from larger sample sizes, more rigorous study designs that reduce the risk of bias, and the inclusion of comparisons against other medications commonly used to manage agitation in children .

Propiedades

IUPAC Name |

3-[1-[4-oxo-4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]phenyl]butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLNQNYCUFRGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

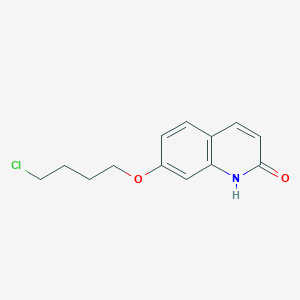

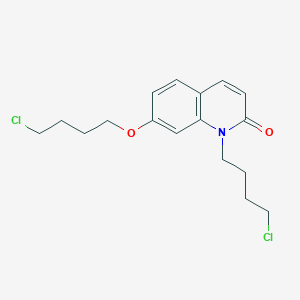

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)